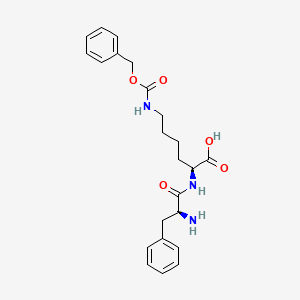

H-Phe-Lys(Z)-OH

Description

BenchChem offers high-quality H-Phe-Lys(Z)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Phe-Lys(Z)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H29N3O5 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C23H29N3O5/c24-19(15-17-9-3-1-4-10-17)21(27)26-20(22(28)29)13-7-8-14-25-23(30)31-16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16,24H2,(H,25,30)(H,26,27)(H,28,29)/t19-,20-/m0/s1 |

InChI Key |

IUXHAFYVYDIHFF-PMACEKPBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

what is the structure of H-Phe-Lys(Z)-OH

Technical Monograph: Structural Dynamics and Synthetic Utility of H-Phe-Lys(Z)-OH

Executive Summary

H-Phe-Lys(Z)-OH is a partially protected dipeptide intermediate comprising L-Phenylalanine and

Part 1: Molecular Architecture

The molecule is defined by a hydrophobic N-terminal phenylalanine residue coupled to a lysine residue where the

Structural Specifications:

-

IUPAC Name: (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid

-

Molecular Formula:

-

Stereochemistry: L,L-configuration (S,S).

-

Electronic Environment: The N-terminus is basic (primary amine), the C-terminus is acidic (carboxylic acid), and the side chain is neutral (carbamate).

Visualizing the Structure: The following diagram illustrates the connectivity, highlighting the peptide bond and the specific location of the Z-protecting group on the lysine side chain.

Figure 1: Structural connectivity of H-Phe-Lys(Z)-OH showing the N-terminal amine, peptide backbone, and side-chain protection.[1][2][3]

Part 2: Physicochemical Profile[4][5]

Understanding the physical behavior of H-Phe-Lys(Z)-OH is prerequisite for successful handling in the laboratory. The Z-group significantly alters the solubility profile compared to the native H-Phe-Lys-OH dipeptide.

| Property | Value / Characteristic | Notes |

| Molecular Weight | 427.49 g/mol | Calculated based on |

| Solubility | DMSO, DMF, Glacial Acetic Acid | Limited water solubility due to hydrophobic Z and Phe groups. |

| pKa (Approx) | The | |

| Isoelectric Point | ~5.5 - 6.0 | Shifts acidic compared to native Lys (pI ~9.7). |

| Stability | Stable to TFA, weak bases, and light. | Labile to H |

Part 3: Synthetic Logic & Protection Strategy

The synthesis of H-Phe-Lys(Z)-OH requires an orthogonal protection strategy . We cannot simply react Phe with Lys(Z) without protecting the N-terminus of Phe, otherwise uncontrolled polymerization (Phe-Phe-Phe...) will occur.

The "Boc" Route Strategy:

-

N-Terminus Protection (Phe): Use tert-butyloxycarbonyl (Boc). Boc is acid-labile (TFA).

-

Side-Chain Protection (Lys): Use Benzyloxycarbonyl (Z). Z is acid-stable (TFA) but hydrogenolysis-labile.

-

Mechanism: This allows the removal of the N-terminal Boc group with Trifluoroacetic acid (TFA) without disturbing the Z group on the lysine.

Experimental Workflow:

Figure 2: Synthetic pathway utilizing orthogonal Boc/Z chemistry to isolate the target dipeptide.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of H-Phe-Lys(Z)-OH via Activated Ester Coupling.

Materials:

-

Boc-Phe-OSu (N-hydroxysuccinimide ester)

-

H-Lys(Z)-OH[4]

-

Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), Diethyl Ether.

-

Reagents: TFA (Trifluoroacetic acid), NaHCO

.

Step-by-Step Methodology:

-

Coupling Reaction:

-

Dissolve 10 mmol of H-Lys(Z)-OH in 20 mL of water/dioxane (1:1) or DMF.[5]

-

Add 20 mmol of NaHCO

to ensure the carboxylic acid is ionized and the -

Add 10 mmol of Boc-Phe-OSu slowly with stirring.

-

Causality: The OSu ester is highly reactive toward primary amines. The basic pH ensures the Lys

-amine is deprotonated ( -

Stir at Room Temperature (RT) for 12–18 hours.

-

-

Isolation of Intermediate (Boc-Phe-Lys(Z)-OH):

-

Acidify the mixture to pH 2-3 using 1N HCl (precipitates the acid).

-

Extract with Ethyl Acetate (

mL). -

Dry organic layer over MgSO

and evaporate to obtain the protected dipeptide.

-

-

N-Terminal Deprotection (Boc Removal):

-

Dissolve the intermediate in 10 mL DCM.

-

Add 10 mL TFA (Final concentration 50% v/v).

-

Stir for 30–60 minutes.

-

Validation: Monitor by TLC. The Boc group cleaves rapidly; the Z group is stable in TFA for this duration.

-

-

Final Workup:

-

Evaporate TFA/DCM under reduced pressure (rotary evaporator).

-

Add cold Diethyl Ether to precipitate the product (H-Phe-Lys(Z)-OH

TFA salt). -

Filter and dry under vacuum.

-

Part 5: Analytical Validation

To ensure the integrity of the synthesized H-Phe-Lys(Z)-OH, the following analytical parameters must be met.

1. HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

-

Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).

-

Expectation: The product will elute later than H-Phe-Lys-OH due to the hydrophobicity of the Z-group but earlier than the fully protected Boc-Phe-Lys(Z)-OH.

2. Mass Spectrometry (ESI-MS):

-

Theoretical Mass: 427.49 Da.

-

Target Ion: Look for

peak at 428.5 m/z . -

Fragment Check: Absence of peaks corresponding to Boc loss (-100) from the starting material confirms successful deprotection.

3. Thin Layer Chromatography (TLC):

-

System: BuOH : AcOH : H

O (4:1:1). -

Detection: Ninhydrin stain.

-

Result: The product should stain positive (purple/blue) indicating a free primary amine (N-terminus).

References

-

Sigma-Aldrich. H-Lys(Z)-OH Product Specification and Properties. Retrieved from .

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Detailed review of Z-group stability and orthogonality).

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for protection chemistry).

-

PubChem. Phenylalanyllysine (Unprotected Parent Dipeptide) Structure and Identifiers. Retrieved from .[1]

-

MedChemExpress. H-Lys(Z)-OH Chemical Structure and Applications. Retrieved from .

Sources

- 1. Phe-Lys | C15H23N3O3 | CID 15607820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of a highly thermostable insulin by phenylalanine conjugation at B29 Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

The Enduring Legacy of the Z-Group: A Technical Guide to the Benzyloxycarbonyl Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Cornerstone of Controlled Peptide Synthesis

In the intricate world of peptide science, the precise assembly of amino acids into a defined sequence is paramount. This endeavor would be an exercise in chaos without the strategic use of protecting groups, temporary shields that mask reactive functionalities to prevent unwanted side reactions. Among the pantheon of these chemical guardians, the benzyloxycarbonyl (Z or Cbz) group holds a place of historical and practical significance. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the Z-group revolutionized peptide synthesis, transforming it from a field of uncertain art into a disciplined science.[1][2] This guide offers an in-depth exploration of the Z-protecting group, from its fundamental chemistry to its strategic application in modern peptide synthesis, providing the field-proven insights necessary for researchers and drug development professionals.

The Fundamental Role of the Z-Group: Why Protect?

At its core, peptide synthesis is the iterative formation of amide (peptide) bonds between amino acids.[1] Each amino acid possesses at least two reactive functional groups: a nucleophilic amino group (-NH₂) and an electrophilic carboxyl group (-COOH).[3] To ensure the orderly formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another, all other reactive amino groups must be temporarily blocked or "protected".[4][5] This is the essential purpose of a protecting group.

The benzyloxycarbonyl group selectively masks the α-amino group of an amino acid, rendering it non-nucleophilic.[3][6] This allows for the controlled activation of the carboxyl group and its subsequent reaction with the free amino group of another amino acid, ensuring the formation of the desired peptide bond without polymerization or other side reactions.[7]

The Chemistry of the Z-Group: A Tale of Stability and Selective Cleavage

The Z-group is a carbamate-type protecting group.[1] Its enduring appeal lies in a combination of factors: the ease of its introduction, the stability of the resulting N-protected amino acid, and the variety of methods available for its removal.[8][9]

Introduction of the Z-Group: The Schotten-Baumann Reaction

The most common method for introducing the Z-group is through the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, typically in the presence of a mild base such as sodium carbonate or sodium bicarbonate in a biphasic solvent system (e.g., water/dioxane or water/THF).[10] The base neutralizes the hydrochloric acid that is formed during the reaction, driving it to completion.[10]

The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate.[6][10]

Experimental Protocol: N-α-Benzyloxycarbonylation of L-Alanine

-

Dissolution: Dissolve L-Alanine (1.0 eq) in 2 M sodium hydroxide solution in a flask equipped with a stirrer and cool the solution to 0-5 °C in an ice bath.

-

Addition of Benzyl Chloroformate: While maintaining the temperature below 5 °C, add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to stir vigorously at room temperature for 2-3 hours. The pH of the reaction should be monitored and maintained in the alkaline range (pH 8-9) by the dropwise addition of 2 M NaOH if necessary.

-

Work-up: After the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidification: Acidify the aqueous layer to pH 2-3 with cold 2 M hydrochloric acid. The N-Cbz-L-Alanine will precipitate as a white solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[9]

Key Advantages of Z-Protected Amino Acids

The introduction of the Z-group confers several beneficial properties:

-

Crystallinity: Z-protected amino acids are often crystalline solids, which facilitates their purification by recrystallization.[8][9]

-

Stability: The Z-group is robust and stable under a wide range of reaction conditions commonly employed in peptide synthesis, including many coupling reactions.[3]

-

Racemization Resistance: The urethane-type protection afforded by the Z-group significantly reduces the risk of racemization at the α-carbon during peptide coupling, a critical factor in maintaining the stereochemical integrity of the final peptide.[1][8]

The Art of Deprotection: Unmasking the Amino Group

The utility of any protecting group hinges on its selective removal under conditions that do not affect other sensitive functionalities within the peptide. The Z-group offers several deprotection strategies, providing flexibility in synthetic design.

Catalytic Hydrogenolysis: The Mildest Path

The most common and mildest method for cleaving the Z-group is catalytic hydrogenolysis.[11] This reaction is typically carried out using a palladium catalyst, such as palladium on charcoal (Pd/C), in the presence of hydrogen gas.[11] The reaction proceeds at room temperature and atmospheric pressure and results in the formation of the free amine, toluene, and carbon dioxide.[10]

Mechanism of Hydrogenolysis:

The benzylic C-O bond is susceptible to cleavage by catalytic hydrogenation. The reaction proceeds via the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to release toluene and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[10]

Experimental Protocol: Deprotection of Z-L-Alanine by Catalytic Hydrogenolysis

-

Setup: Dissolve Z-L-Alanine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a hydrogenation flask.

-

Catalyst Addition: Add 10% Palladium on charcoal (Pd/C) catalyst (typically 5-10% by weight of the substrate).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas (repeat three times). Maintain a positive pressure of hydrogen (e.g., from a balloon or a Parr hydrogenator) and stir the suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected L-Alanine.

Acidolysis: A Harsher Alternative

The Z-group can also be removed under acidic conditions, although this generally requires harsher conditions than for the more acid-labile Boc group.[1] A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[1][8] This method is particularly useful when catalytic hydrogenolysis is not feasible, for instance, in the presence of sulfur-containing amino acids (cysteine and methionine) which can poison the palladium catalyst.

Mechanism of Acidolysis:

The acid protonates the carbamate oxygen, making the benzylic carbon more susceptible to nucleophilic attack by the bromide ion (Sɴ2 mechanism). This results in the formation of benzyl bromide, carbon dioxide, and the protonated amine.

Other Deprotection Methods

While hydrogenolysis and acidolysis are the most common, other methods for Z-group cleavage exist, including:

-

Sodium in liquid ammonia: A powerful reducing condition that can also cleave other protecting groups.[8]

-

Transfer hydrogenolysis: Using a hydrogen donor like 1,4-cyclohexadiene in the presence of a palladium catalyst.[12]

-

Lewis acids: Certain Lewis acids, such as aluminum chloride (AlCl₃) in a fluorinated solvent, can effectively deprotect N-Cbz groups.[13][14]

Strategic Application of the Z-Group in Peptide Synthesis

The choice of a protecting group strategy is a critical decision in peptide synthesis. The Z-group has traditionally been a cornerstone of solution-phase peptide synthesis (SPPS) .[15][16] In this classical approach, protected amino acids are coupled sequentially in solution, with the product isolated and purified after each step. The stability of the Z-group to the conditions of peptide coupling and the crystallinity of the intermediates make it well-suited for this methodology.[9]

In the context of solid-phase peptide synthesis (SPPS) , the Z-group has found more limited application as a temporary Nα-protecting group due to the relatively harsh conditions required for its cleavage, which can be incompatible with some solid supports and side-chain protecting groups.[16] However, it is frequently employed as a permanent protecting group for the side chains of amino acids such as lysine and ornithine in the Boc/Bzl SPPS strategy.[16][17] In this scheme, the Nα-amino group is protected with the acid-labile Boc group, which is removed at each cycle with trifluoroacetic acid (TFA), while the Z-group on the side chain remains intact until the final cleavage from the resin with a strong acid like hydrofluoric acid (HF).[17]

Orthogonality: The Key to Complex Synthesis

The concept of orthogonality is central to modern peptide chemistry.[3] An orthogonal protecting group strategy employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific sites on a growing peptide chain.[18][] The Z-group plays a crucial role in such strategies. For instance, its stability to the basic conditions used to remove the Fmoc group and the acidic conditions used for mild Boc removal allows for its use in combination with these other widely used protecting groups.[10]

| Protecting Group | Cleavage Condition | Orthogonal To |

| Z (Benzyloxycarbonyl) | H₂/Pd, HBr/AcOH, Na/liq. NH₃ | Fmoc, Boc (mild acid) |

| Boc (tert-Butoxycarbonyl) | Strong Acid (TFA, HCl) | Fmoc, Z (hydrogenolysis) |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (Piperidine) | Z, Boc |

Conclusion: An Enduring Tool in the Peptide Chemist's Arsenal

While newer protecting groups like Fmoc have become dominant in automated solid-phase peptide synthesis, the benzyloxycarbonyl group remains a highly valuable and relevant tool, particularly in solution-phase synthesis and for the protection of amino acid side chains.[8][15] Its historical significance as the first truly effective Nα-protecting group is undeniable, having laid the groundwork for the development of the field of peptide chemistry.[1] For the modern researcher, a thorough understanding of the chemistry and strategic application of the Z-group is not merely a lesson in history, but a practical necessity for the rational design and successful execution of complex peptide syntheses.

References

- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved February 6, 2026.

- Vertex AI Search. (2026, January 18). The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. Retrieved February 6, 2026.

- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved February 6, 2026.

- Vertex AI Search. (n.d.). Peptide synthesis - Amino group protection. Retrieved February 6, 2026.

- Bachem. (n.d.). Introduction to Peptide Synthesis Methods. Retrieved February 6, 2026.

- Wikipedia. (n.d.). Peptide synthesis. Retrieved February 6, 2026.

- Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 6, 2026.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 6, 2026.

- Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 6, 2026.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- Master Organic Chemistry. (2018, June 7).

- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved February 6, 2026.

- Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved February 6, 2026.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 6, 2026.

- News. (n.d.). Solid-phase peptide synthesis introduction-Technical Articals-News. Retrieved February 6, 2026.

- Amblard, F., Collins, J., & Schinazi, R. F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 6, 2026.

- Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved February 6, 2026.

- jOeCHEM. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube.

- Google Patents. (n.d.). US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality. Retrieved February 6, 2026.

- PubMed. (n.d.). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Retrieved February 6, 2026.

- Simon, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-N-methyl-L-alanine. Retrieved February 6, 2026.

- ACS Publications. (n.d.). Peptide synthesis via oxidation of N-acyl-.alpha.-amino acid phenylhydrazides. II. Benzyloxycarbonyl peptide phenylhydrazides | The Journal of Organic Chemistry. Retrieved February 6, 2026.

- Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196.

- Sigma-Aldrich. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 6, 2026.

- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Retrieved February 6, 2026.

- NIH. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)

- Luxembourg Bio Technologies. (n.d.). Automated Solid-Phase Peptide Synthesis: Use of Z- (1 H-Benzotriazol-1 -yl)-I ,I ,3,3,-tetramethyluronium Tetrafluoroborate for Coupling of tert-Butyloxycarbonyl Amino Acids. Retrieved February 6, 2026.

- RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved February 6, 2026.

- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. Retrieved February 6, 2026.

- NIH. (n.d.). Introduction to Peptide Synthesis. Retrieved February 6, 2026.

- Organic Syntheses Procedure. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved February 6, 2026.

- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research. Retrieved February 6, 2026.

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Peptide synthesis - Amino group protection [quimicaorganica.org]

- 5. Protective Groups [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. peptide.com [peptide.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cbz-Protected Amino Groups [organic-chemistry.org]

- 14. tdcommons.org [tdcommons.org]

- 15. bachem.com [bachem.com]

- 16. peptide.com [peptide.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. peptide.com [peptide.com]

Hazard Identification and Proactive Risk Mitigation

An In-Depth Technical Guide to the Safe Handling of H-Phe-Lys(Z)-OH for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the safety and handling of H-Phe-Lys(Z)-OH. It is designed for the discerning professional in research and drug development who requires more than a standard Safety Data Sheet (SDS). Here, we synthesize core safety data with field-proven insights, explaining the causality behind experimental choices and grounding every recommendation in authoritative standards. Our objective is to empower your team with the knowledge to create a self-validating system of safety and best practices when working with this and similar peptide building blocks.

While H-Phe-Lys(Z)-OH and its constituent parts like H-Lys(Z)-OH are generally not classified as hazardous substances under the Globally Harmonized System (GHS), a proactive and precautionary approach is paramount. The primary risks associated with fine chemical powders of this nature are mechanical irritation and potential respiratory distress upon inhalation.[1][2]

1.1. GHS Classification and Prudent Handling

The absence of a formal hazard classification should not be misconstrued as an absence of risk. We recommend handling H-Phe-Lys(Z)-OH with the precautions appropriate for a substance with the potential for mild irritation.

| Hazard Pathway | Potential Effect | Recommended Precautionary Statements (Prudent Practice) |

| Inhalation | May cause respiratory tract irritation.[1][2] | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Skin Contact | May cause mild skin irritation upon prolonged contact.[1][2] | P280: Wear protective gloves and clothing. P264: Wash hands and any exposed skin thoroughly after handling. |

| Eye Contact | May cause mechanical eye irritation.[2] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | May be harmful if swallowed.[1][2] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

Table 1: GHS-Aligned Precautionary Handling for H-Phe-Lys(Z)-OH.

Expertise & Experience: The rationale for these precautions stems from the physical nature of the compound (a fine powder) and its chemical structure. The benzyloxycarbonyl (Z) group and the dipeptide structure are stable, but like many complex organic molecules, they can act as mild irritants on mucous membranes. The primary engineering control is to prevent the compound from becoming airborne, where it poses the greatest risk.

1.2. Logical Workflow for Hazard Control

A systematic approach to safety is a self-validating one. The following workflow illustrates the logical progression from risk identification to safe execution.

Caption: A Four-Phase Workflow for Safe Handling of Chemical Powders.

First-Aid Measures: A Protocol for Rapid and Effective Response

In the event of an exposure, immediate and correct action is critical. These protocols are grounded in established guidelines from authoritative bodies like the American Heart Association and the Canadian Centre for Occupational Health and Safety.[3][4]

Objective: To provide immediate, effective care following an accidental exposure to H-Phe-Lys(Z)-OH.

| Exposure Route | Step-by-Step Protocol | Causality and Authoritative Grounding |

| Inhalation | 1. Immediately move the exposed individual to fresh air.[5] 2. If breathing is difficult, trained personnel may administer oxygen.[5] 3. Seek medical attention if symptoms like coughing or shortness of breath persist. | The primary goal is to remove the individual from the contaminated atmosphere. Providing fresh air or oxygen helps to alleviate respiratory irritation. |

| Skin Contact | 1. Brush any significant amount of dry powder off with a gloved hand or cloth.[3] 2. Remove contaminated clothing. 3. Wash the affected area thoroughly with soap and plenty of water.[1][6] | Mechanical removal of the powder is the first step, followed by thorough washing to remove any residual material and minimize irritation. |

| Eye Contact | 1. Immediately and continuously flush the eye with large amounts of water for at least 15 minutes.[3][5] 2. Occasionally lift the upper and lower eyelids to ensure complete irrigation. 3. Remove contact lenses if present and easy to do so. 4. Seek immediate medical attention. | Prompt and prolonged irrigation is critical to physically wash the substance out of the eye. The 15-minute duration is a standard recommended by ANSI and first-aid organizations.[3] |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water.[2][6] 3. Never give anything by mouth to an unconscious person.[2][6] 4. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps remove residual material. Professional medical evaluation is essential. |

Table 2: Emergency First-Aid Protocols.

Detailed Protocols for Handling and Storage

Adherence to a detailed handling protocol is the cornerstone of a safe laboratory environment.

3.1. Step-by-Step Protocol for Weighing and Solubilization

Objective: To accurately weigh a solid sample of H-Phe-Lys(Z)-OH and prepare a stock solution while minimizing exposure risk.

Materials:

-

H-Phe-Lys(Z)-OH (solid)

-

Appropriate solvent (e.g., DMSO, DMF, aqueous acid)[7]

-

Personal Protective Equipment (PPE): Nitrile gloves, safety glasses with side shields, lab coat

-

Chemical fume hood or ventilated enclosure

-

Calibrated analytical balance

-

Anti-static weighing boat or paper

-

Spatula

-

Appropriate volumetric flask and vortex mixer/sonicator

Procedure:

-

Preparation: Don all required PPE. Confirm that the fume hood has adequate airflow.

-

Staging: Place the balance, chemical container, weighing boat, spatula, and flask inside the fume hood. This contains all potential contamination within the controlled environment.

-

Weighing:

-

Place the weighing boat on the balance and tare.

-

Slowly open the H-Phe-Lys(Z)-OH container.

-

Using the spatula, carefully transfer the desired amount of solid to the weighing boat. Avoid any scooping motions that could create dust. Tap the spatula gently to dispense the powder.

-

Securely close the primary chemical container.

-

-

Transfer & Dissolution:

-

Carefully transfer the weighed powder into the volumetric flask.

-

Add a portion of the desired solvent, cap the flask, and gently swirl. Use a vortex mixer or sonicator if necessary to aid dissolution.

-

Once dissolved, add solvent to the final volume mark.

-

-

Cleanup:

-

Dispose of the weighing boat and any contaminated wipes in the designated solid chemical waste container.

-

Clean the spatula.

-

Wipe down the surfaces of the balance and fume hood.

-

-

Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.

3.2. Storage and Stability

-

Short-Term Storage: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Long-Term Storage: For optimal stability, storage at -20°C is recommended.[7][8]

-

Incompatible Materials: Avoid storage with strong oxidizing agents and strong acids.[6]

Toxicological and Ecological Profile

4.1. Toxicological Summary

Specific toxicological studies on H-Phe-Lys(Z)-OH are not widely available in public literature. However, based on data from similar compounds and general principles for non-GHS classified chemicals, the following can be inferred:

-

Acute Toxicity: No data available. Significant acute toxicity is not expected.

-

Skin/Eye Irritation: Assumed to be a mild, mechanical irritant.[2]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available to suggest these effects. The compound is not listed as a carcinogen by OSHA, IARC, or NTP.[2]

Trustworthiness: The responsible approach, given the lack of specific data, is to operate under the assumption that the compound may be harmful if significant exposure occurs and to implement the handling controls described in this guide.

4.2. Ecological Information

The product is not expected to be harmful to aquatic organisms. However, this does not permit environmental release. All chemical waste, including unused solid and solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[2]

References

-

G-Biosciences. (n.d.). H-Lys(Z)-OH Safety Data Sheet. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). H-Lys(Z)-OMe HCl Safety Data Sheet. Retrieved from [Link]

-

Centers for Disease Control and Prevention / NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). H-Phe(4-NH2)-OH Safety Data Sheet. Retrieved from [Link]

-

American Heart Association. (n.d.). Part 8: First Aid. Retrieved from [Link]

-

BioCrick. (n.d.). H-Lys(Z)-OH. Retrieved from [Link]

-

PubChem / NIH. (n.d.). Phe-Lys. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 4. cpr.heart.org [cpr.heart.org]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. peptide.com [peptide.com]

- 7. H-Lys(Z)-OH | CAS:1155-64-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. apexbt.com [apexbt.com]

H-Phe-Lys(Z)-OH: A Strategic Dipeptide Building Block for Advanced Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The dipeptide H-Phenylalanyl-Nε-(benzyloxycarbonyl)lysine, or H-Phe-Lys(Z)-OH, represents a cornerstone building block in the field of peptide chemistry and therapeutic development. Its unique structural configuration, featuring a free N-terminal phenylalanine, a C-terminal carboxylic acid, and a strategically protected lysine side chain, offers exceptional versatility for complex molecular construction. This guide elucidates the foundational research applications of H-Phe-Lys(Z)-OH, moving beyond simple descriptions to explore the causal logic behind its utility. We will dissect its pivotal role in multi-step peptide synthesis, its application as an enzyme-cleavable linker in targeted drug delivery systems, and its function as a scaffold for sophisticated bioconjugates and molecular architectures. This document serves as a technical resource for scientists aiming to leverage the full potential of this powerful synthetic intermediate.

Introduction: The Architectural Significance of H-Phe-Lys(Z)-OH

In the vast landscape of biochemical building blocks, peptides occupy a central role, bridging the gap between small molecules and large biologics.[1][2] Within this domain, selectively protected dipeptides like H-Phe-Lys(Z)-OH are not merely synthetic intermediates; they are tools of precision that enable controlled, stepwise molecular engineering.

The structure of H-Phe-Lys(Z)-OH is a masterclass in chemical design:

-

Phenylalanine (Phe) at the N-terminus: Provides a free primary amine, which is a reactive handle for chain elongation or conjugation. Its aromatic side chain can also participate in hydrophobic interactions, influencing the final conformation and binding properties of the larger molecule.

-

Lysine (Lys) at the C-terminus: Offers a free carboxylic acid for C-terminal modifications or peptide bond formation. Crucially, its side chain (ε-amino group) is rendered unreactive by the benzyloxycarbonyl (Z or Cbz) group .

-

The Benzyloxycarbonyl (Z) Protecting Group: This is a classic and robust protecting group. Its stability under the acidic and basic conditions typically used for Boc and Fmoc deprotection, respectively, makes it an ideal "orthogonal" handle.[3] It is selectively removed under different conditions, most commonly catalytic hydrogenolysis, providing chemists with precise control over which part of the molecule reacts and when.

This guide will explore how these features make H-Phe-Lys(Z)-OH an indispensable reagent in peptide synthesis, a critical component in the design of smart therapeutics, and a foundational element for novel biomaterials.

Physicochemical Profile

A clear understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The key properties of H-Phe-Lys(Z)-OH are summarized below.

| Property | Value | Reference / Note |

| Chemical Name | (S)-2-((S)-2-amino-3-phenylpropanamido)-6-(((benzyloxy)carbonyl)amino)hexanoic acid | IUPAC Nomenclature |

| Synonyms | H-Phe-Lys(Z)-OH | Common Abbreviation |

| Molecular Formula | C₂₃H₂₉N₃O₅ | |

| Molecular Weight | 427.50 g/mol | Calculated |

| Appearance | White to off-white powder | [4] |

| Solubility | Insoluble in water and ethanol; limited solubility in DMSO.[5] | Best dissolved in aqueous acidic or basic solutions, or organic solvents like DMF for reactions. |

| Storage | Store at -20°C for long-term stability. | [6] |

Core Application I: A Versatile Intermediate in Peptide Synthesis

The primary application of H-Phe-Lys(Z)-OH is as a high-value intermediate in both solution-phase and solid-phase peptide synthesis (SPPS).[4]

The Principle of Orthogonal Protection

The strategic advantage of H-Phe-Lys(Z)-OH lies in the orthogonality of the Z-group. In a typical Fmoc-based SPPS workflow, the temporary N-terminal Fmoc group is removed with a base (e.g., piperidine), while acid-labile side-chain protecting groups (like Boc or Trt) are removed at the end with strong acid (e.g., TFA). The Z-group is resistant to both of these treatments.

This allows for a sophisticated synthetic strategy:

-

A peptide can be synthesized using standard Fmoc or Boc chemistry.

-

H-Phe-Lys(Z)-OH can be coupled to the growing chain via its N-terminus.

-

The main peptide synthesis can continue from the N-terminus of the phenylalanine residue.

-

After the primary sequence is complete and cleaved from the resin, the Z-group on the lysine side chain remains intact. This ε-amino group can then be selectively deprotected via hydrogenolysis (H₂ gas with a palladium catalyst) and modified without affecting other parts of the molecule. This is crucial for creating branched peptides or for conjugating a specific moiety only at that lysine position.

Workflow: Incorporation into a Peptide Sequence

Caption: Workflow for incorporating H-Phe-Lys(Z)-OH in SPPS.

Core Application II: The Phe-Lys Motif as an Enzyme-Cleavable Linker

In drug development, particularly for antibody-drug conjugates (ADCs) and other targeted therapies, the linker connecting the targeting moiety to the cytotoxic payload is as critical as the drug itself. An ideal linker is stable in systemic circulation but is cleaved to release the drug upon reaching the target site.

Rationale for Cathepsin B-Cleavable Linkers

Many cancers exhibit upregulated lysosomal protease activity. Cathepsin B, a lysosomal cysteine protease, is frequently overexpressed in tumor cells and the tumor microenvironment. This enzyme preferentially cleaves peptide bonds, with a known recognition motif being Phenylalanine-Lysine.[7]

This biological insight makes the Phe-Lys dipeptide an outstanding candidate for an enzyme-cleavable linker. H-Phe-Lys(Z)-OH serves as a key precursor for building such linkers. After its incorporation into the linker structure, the Z-group is typically removed and the resulting free amine is used to attach the drug, often through a self-immolative spacer to ensure efficient payload release after cleavage.

Caption: Role of the Phe-Lys motif as an enzyme-cleavable linker in an ADC.

Core Application III: Scaffold for Bioconjugation and Complex Architectures

Beyond linear peptides, H-Phe-Lys(Z)-OH is a foundational scaffold for creating more complex, multi-functional molecules.

Site-Specific Functionalization and Dendrimers

The latent reactivity of the Z-protected lysine side chain is a powerful tool. A primary peptide or small molecule can be built using the N- and C-termini of the dipeptide. Subsequently, removing the Z-group unveils a primary amine that can be used as an attachment point for imaging agents, solubility enhancers (like PEG), or as a branching point for creating dendrimers. Lysine is a well-established building block for peptide dendrimers due to its two distinct amino groups.[8][9][10] Using H-Phe-Lys(Z)-OH allows for the controlled, stepwise synthesis of these branched structures, where each generation of the dendrimer can be added after selective deprotection.

Bioconjugation Handle

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The N-terminal amine of H-Phe-Lys(Z)-OH is a nucleophile that can be readily conjugated to various electrophilic reagents, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, which are commonly used to label molecules with tags like biotin or fluorescein.[11] This reaction is typically performed in a slightly basic buffer (pH 8.5-9.5) to ensure the amine is deprotonated and thus maximally nucleophilic.[12]

Detailed Experimental Protocol: N-Terminal Labeling of H-Phe-Lys(Z)-OH with a Fluorescent Dye

This protocol details a self-validating system for conjugating a fluorescent probe to the N-terminus of the dipeptide, a common foundational experiment.

Objective: To covalently attach Fluorescein Isothiocyanate (FITC) to the N-terminal amine of H-Phe-Lys(Z)-OH.

Materials & Reagents:

-

H-Phe-Lys(Z)-OH

-

Fluorescein Isothiocyanate (FITC, Isomer I)

-

N,N-Dimethylformamide (DMF), anhydrous

-

N,N-Diisopropylethylamine (DIEA)

-

Diethyl ether, anhydrous

-

Reverse-phase HPLC system

-

LC-MS system for mass verification

-

Glass vials, magnetic stirrer, syringes

Methodology:

-

Dissolution:

-

In a clean, dry 10 mL glass vial, dissolve H-Phe-Lys(Z)-OH (42.8 mg, 0.1 mmol) in 2 mL of anhydrous DMF.

-

Add DIEA (35 µL, 0.2 mmol, 2.0 equivalents) to the solution. This acts as a non-nucleophilic base to deprotonate the N-terminal ammonium salt and scavenge acid formed during the reaction. Stir gently for 5 minutes.

-

-

Coupling Reaction:

-

In a separate vial, dissolve FITC (38.9 mg, 0.1 mmol, 1.0 equivalent) in 1 mL of anhydrous DMF.

-

Add the FITC solution dropwise to the stirring H-Phe-Lys(Z)-OH solution.

-

Seal the vial, protect it from light by wrapping it in aluminum foil (fluorescein is light-sensitive), and let it stir at room temperature for 12-16 hours.

-

-

Workup & Precipitation:

-

After the reaction is complete (can be monitored by TLC or LC-MS), transfer the reaction mixture to a 50 mL centrifuge tube.

-

Slowly add 30 mL of cold, anhydrous diethyl ether to the mixture while vortexing. This will precipitate the product, as it is insoluble in ether.

-

Centrifuge the tube at 4000 rpm for 10 minutes.

-

Carefully decant the yellow supernatant (containing unreacted FITC and other impurities).

-

Wash the solid pellet twice more with 20 mL of cold diethyl ether, centrifuging and decanting each time to remove residual DMF and impurities.

-

After the final wash, dry the pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification (Self-Validation Step I):

-

Dissolve the crude, dried product in a minimal amount of DMF or DMSO.

-

Purify the product using preparative reverse-phase HPLC with a C18 column. A typical gradient would be Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 5% to 95% Acetonitrile over 30 minutes.

-

Collect the fractions corresponding to the major product peak.

-

-

Characterization (Self-Validation Step II):

-

Combine the pure HPLC fractions and lyophilize to obtain a dry, fluorescent yellow powder.

-

Confirm the identity and purity of the final product, FITC-Phe-Lys(Z)-OH, using analytical LC-MS. The expected mass [M+H]⁺ would be approximately 817.9 g/mol (427.5 + 389.4 - H₂O from isothiocyanate reaction is not lost, it forms a thiourea linkage). The exact mass is 427.50 + 389.38 = 816.88 g/mol . Expected [M+H]⁺ = 817.89.

-

Conclusion and Future Perspectives

H-Phe-Lys(Z)-OH is far more than a simple dipeptide. It is a strategically designed synthetic tool that offers chemists orthogonal control, enabling the construction of complex and precisely functionalized molecules. Its applications in creating sophisticated peptide therapeutics, enzyme-responsive drug delivery systems, and novel dendritic materials are well-established.

Looking forward, the unique properties of this building block will continue to be exploited in emerging fields. Its use in the synthesis of peptidomimetics, PROTACs (Proteolysis-Targeting Chimeras) requiring specific linker geometries, and self-assembling biomaterials for tissue engineering represents a logical extension of its foundational capabilities. As the demand for molecular precision in medicine and materials science grows, the utility of H-Phe-Lys(Z)-OH is set to expand, cementing its status as a critical component in the modern chemist's toolkit.

References

-

ACS Omega. Novel Lysine-Rich Delivery Peptides of Plant Origin ERD and Human S100: The Effect of Carboxyfluorescein Conjugation, Influence of Aromatic and Proline Residues, Cellular Internalization, and Penetration Ability. [Link]

-

Oreate AI Blog. Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). [Link]

-

Autechaux. The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. [Link]

-

Digital CSIC. Supporting Information. [Link]

-

UC Davis. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. [Link]

-

ACS Publications. Evaluation of the Gly-Phe-Lys Linker to Reduce the Renal Radioactivity of a [64Cu]Cu-Labeled Multimeric cRGD Peptide. [Link]

-

PubMed. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. [Link]

-

ResearchGate. Synthesis and characterization of poly-L-lysine dendrimers. [Link]

-

Nature Communications. Photoredox C–H functionalization leads the site-selective phenylalanine bioconjugation. [Link]

-

ResearchGate. The lysine building block was studied in three forms: (a) uncharged... [Link]

-

MDPI. Influence of OH Groups of Hydroxyfullerene on the Mechanism of Its Complex Formation with the Lys-2Gly Peptide Dendrimer. [Link]

-

NIH. The Emerging Significance of Histone Lysine Demethylases as Prognostic Markers and Therapeutic Targets in Head and Neck Cancers. [Link]

-

MDPI. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. [Link]

-

NIH. Light-induced efficient and residue-selective bioconjugation of native proteins via indazolone formation. [Link]

-

PubChem. H-D-Lys(Z)-OH. [Link]

-

Frontiers. Visualizing Cancer Cell Metabolic Dynamics Regulated With Aromatic Amino Acids Using DO-SRS and 2PEF Microscopy. [Link]

- Google Patents. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.

-

Bioinformatics. Pre-Life Building Blocks Spontaneously Align in Evolutionary Experiment. [Link]

-

University of Illinois Urbana-Champaign. PEPTIDE DENDRIMERS. [Link]

-

NIH. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. [Link]

-

NIH. The Correlation Between Essential Amino Acid Tryptophan, Lysine, Phenylalanine and Chemotherapy of Breast Cancer. [Link]

-

Chemistry LibreTexts. 20.3: The Building Blocks of Biochemistry. [Link]

-

NIH. Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. [Link]

-

YouTube. Elemental building blocks of biological molecules | Chemistry of life. [Link]

-

NIH. Identification of Highly Reactive Sequences For PLP-Mediated Bioconjugation Using a Combinatorial Peptide Library. [Link]

-

ACS Publications. Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. [Link]

-

Royal Society of Chemistry. Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments. [Link]

-

MDPI. 9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. [Link]

-

J-STAGE. A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. ≥99.0% (NT), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Evaluation of the Gly-Phe-Lys Linker to Reduce the Renal Radioactivity of a [64Cu]Cu-Labeled Multimeric cRGD Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues | MDPI [mdpi.com]

H-Phe-Lys(Z)-OH: A Structural Probe for Enzyme Subsite Specificity

This guide explores the technical utility of H-Phe-Lys(Z)-OH (L-Phenylalanyl-ε-benzyloxycarbonyl-L-lysine) and its derivatives in the structural and kinetic characterization of proteolytic enzymes, specifically cysteine proteases (Cathepsins B, L) and dipeptidyl peptidases (Cathepsin C).

Executive Summary

H-Phe-Lys(Z)-OH represents a critical dipeptide scaffold used to interrogate the S1 and S2 subsites of proteolytic enzymes. Unlike standard fluorogenic substrates (e.g., Z-Phe-Arg-AMC) which measure turnover, the free acid form H-Phe-Lys(Z)-OH and its N-terminal free variants are primarily utilized as competitive ligands , synthesis precursors for activity-based probes , and specificity determinants to distinguish between endopeptidase and exopeptidase activities.

The presence of the Benzyloxycarbonyl (Z or Cbz) group on the lysine side chain (

Mechanistic Basis of Interaction

To use H-Phe-Lys(Z)-OH effectively, one must understand the Schechter and Berger Nomenclature for protease subsites.

The Z-Group Modulation Effect

-

P2 Position (Phenylalanine): The Phenylalanine residue targets the S2 subsite , a deep hydrophobic pocket in Cathepsin B and Papain. This interaction provides the primary "anchor" for binding.

-

P1 Position (Lysine-Z): The Z-protection alters the P1-S1 interaction:

-

Native Lysine: Binds S1 pockets containing acidic residues (e.g., Asp/Glu) via salt bridges.

-

Lys(Z): Binds S1 pockets that are large and hydrophobic or capable of induced fit. The Z-group prevents cleavage by trypsin-like enzymes (which require a positive charge) but permits binding to chymotrypsin-like or promiscuous cysteine proteases.

-

Distinguishing Enzyme Classes

| Enzyme Class | Interaction with H-Phe-Lys(Z)-OH Scaffold | Mechanism |

| Cathepsin B | Substrate (as Z-Phe-Lys-X) or Inhibitor | Cathepsin B requires a blocked N-terminus (Z-) for endopeptidase activity. H-Phe-Lys(Z)-OH (free N-term) binds but is poorly hydrolyzed, acting as a competitive ligand. |

| Cathepsin C (DPP-I) | Substrate (Potential) | Cathepsin C is an exopeptidase requiring a free N-terminus. It cleaves dipeptides. H-Phe-Lys(Z)-OH mimics the N-terminal dipeptide product. |

| Peptide Transporters (PEPT1) | Transport Substrate | The dipeptide structure with a hydrophobic side chain is recognized by proton-coupled peptide transporters. |

Experimental Workflows

Protocol A: Determination of Binding Affinity ( ) via Competitive Inhibition

This protocol uses H-Phe-Lys(Z)-OH as a non-fluorogenic competitor to determine its binding affinity for Cathepsin B, validating the fit of the Phe-Lys(Z) motif in the active site.

Reagents:

-

Enzyme: Recombinant Human Cathepsin B (activated).

-

Reporter Substrate: Z-Arg-Arg-AMC (

). -

Test Ligand: H-Phe-Lys(Z)-OH (dissolved in DMSO).

-

Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA.

Step-by-Step Methodology:

-

Enzyme Activation: Incubate Cathepsin B in Buffer (with DTT) for 15 minutes at 37°C to reduce the active site cysteine.

-

Ligand Dilution: Prepare a serial dilution of H-Phe-Lys(Z)-OH (0, 10, 50, 100, 500

). Keep DMSO constant (<5%). -

Reaction Setup:

-

In a 96-well black plate, add 80

Buffer. -

Add 10

H-Phe-Lys(Z)-OH dilution. -

Add 10

Cathepsin B (final conc. 1-5 nM). -

Incubate for 10 minutes to allow equilibrium binding (

).

-

-

Substrate Addition: Add 100

of Z-Arg-Arg-AMC (final conc. = -

Kinetic Read: Monitor Fluorescence (

) for 20 minutes. -

Data Analysis:

-

Calculate initial velocity (

) for each inhibitor concentration. -

Plot

vs. [I]. Fit to the Cheng-Prusoff equation to determine

-

Protocol B: Synthesis of Activity-Based Probes (ABP)

Researchers often use H-Phe-Lys(Z)-OH as the starting material to synthesize Chloromethyl Ketone (CMK) or Fluoromethyl Ketone (FMK) inhibitors, which irreversibly alkylate the active site histidine/cysteine.

Workflow Summary:

-

Coupling: React H-Phe-Lys(Z)-OH with Isobutyl chloroformate and Diazomethane to generate the diazomethyl ketone.

-

Halogenation: Treat with HCl or HF to generate Phe-Lys(Z)-CMK/FMK.

-

Validation: These irreversible inhibitors are used to "freeze" the enzyme for crystallography or Western blot labeling.

Visualization of Interaction Logic

Figure 1: Functional workflow of H-Phe-Lys(Z)-OH as a probe for Cathepsin B inhibition and Cathepsin C recognition, and its role as a precursor for covalent inhibitors.

Quantitative Data Structure

When characterizing the interaction, organize kinetic data as follows to ensure comparability across studies.

| Parameter | Definition | Significance for H-Phe-Lys(Z)-OH |

| Dissociation constant of the Enzyme-Inhibitor complex. | Lower | |

| Concentration inhibiting 50% of activity. | Dependent on substrate concentration; convert to | |

| Log P | Partition coefficient (Hydrophobicity). | The Z-group significantly increases Log P, enhancing cell permeability for intracellular assays. |

References

-

Rawlings, N. D., & Barrett, A. J. (2013). MEROPS: the database of proteolytic enzymes, their substrates and inhibitors. Nucleic Acids Research.

-

Turk, V., et al. (2012). Cysteine cathepsins: from structure, function and regulation to new frontiers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

-

Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications.

-

ChemicalBook. (n.d.). H-Phe-Lys(Z)-OH Chemical Properties and Structure.

-

Brandsch, M., et al. (2008). Membrane transporters for arginine and ornithine. Amino Acids.[1][2][3][4] (Contextual reference for Lys-derivative transport).

Sources

- 1. researchgate.net [researchgate.net]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. Amphiphilic polypeptides with prolonged enzymatic stability for the preparation of self-assembled nanobiomaterials - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06324A [pubs.rsc.org]

- 4. Effect of Lysine at C-Terminus of the Dmt-Tic Opioid Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Protocol: Segment Condensation of H-Phe-Lys(Z)-OH in SPPS

Introduction & Strategic Analysis

The coupling of the dipeptide sequence Phe-Lys(Z) (Phenylalanine-Lysine(

However, the input molecule H-Phe-Lys(Z)-OH presents two critical technical hurdles that this protocol must address:

-

N-Terminal Protection Requirement: As written, H-Phe-Lys(Z)-OH has a free N-terminal amine.[1] You cannot use this directly for coupling to a resin-bound peptide.[1] Doing so will result in uncontrolled polymerization (the dipeptide coupling to itself). This protocol assumes the conversion to or use of Fmoc-Phe-Lys(Z)-OH as the active building block.[1]

-

C-Terminal Racemization: Unlike single amino acids (urethane-protected at the N-terminus), activating a peptide fragment (amide-protected at the N-terminus) dramatically increases the risk of epimerization at the C-terminal residue (Lysine).[1] This occurs via the Oxazolone (Azlactone) mechanism.

The "Z" Group Context

The Z (Cbz) group on Lysine is highly stable to TFA (used in Fmoc cleavage) and Piperidine (used in Fmoc deprotection). It is typically removed by HF (Boc chemistry) or catalytic hydrogenation.[1] In modern Fmoc-SPPS, Lys(Z) is used strategically to keep the Lysine side chain protected after cleavage from the resin, allowing for post-synthetic modifications or cyclic peptide formation.

Mechanistic Insight: The Racemization Danger[2]

To ensure scientific integrity, we must understand why this coupling is dangerous. When the C-terminal Lysine of the dipeptide is activated, the carbonyl oxygen of the preceding amide bond (the Phe-Lys bond) can attack the activated ester, forming a 5-membered oxazolone ring. This ring allows the alpha-proton of the Lysine to become acidic and labile, leading to rapid loss of chirality (racemization).

Visualization: Oxazolone-Mediated Racemization Pathway[1]

Figure 1: The competition between direct coupling (Green) and oxazolone formation (Red).[1] Protocol conditions must favor the green pathway.

Detailed Experimental Protocol

Phase 1: Preparation of the Building Block

If you possess commercial Fmoc-Phe-Lys(Z)-OH, skip to Phase 2.[1] If you have H-Phe-Lys(Z)-OH, you must protect it first.[1]

Objective: Convert H-Phe-Lys(Z)-OH to Fmoc-Phe-Lys(Z)-OH to prevent self-polymerization.

-

Dissolution: Dissolve 1.0 eq of H-Phe-Lys(Z)-OH in 1:1 Dioxane:H2O. Maintain pH at 8.5–9.0 using Na2CO3.[1]

-

Protection: Add 1.1 eq of Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) dropwise.[1]

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC.[1]

-

Workup: Acidify to pH 2.0 with dilute HCl. Extract into Ethyl Acetate.[1] Wash with brine, dry over MgSO4, and concentrate.

Phase 2: Low-Racemization Coupling Protocol

Standard: Fmoc-SPPS Scale: 0.1 mmol resin loading[1]

Reagents & Solvents Table

| Component | Reagent | Grade/Spec | Purpose |

| Activator | DIC (Diisopropylcarbodiimide) | Synthesis Grade | Carbodiimide (Base-free) |

| Additive | Oxyma Pure | >99% | Suppresses racemization better than HOBt |

| Solvent | DMF (Dimethylformamide) | Amine-free, Dry | Reaction Medium |

| Base | TMP (2,4,6-Collidine) | Anhydrous | Only if using HATU (Avoid DIPEA) |

Step-by-Step Methodology

-

Resin Preparation:

-

Activation Cocktail (Pre-activation at 0°C):

-

In a separate vial, dissolve 3.0 eq of Fmoc-Phe-Lys(Z)-OH in minimal DMF.

-

Add 3.0 eq of Oxyma Pure .[1] Shake to dissolve.

-

Cool the solution to 0°C (Ice bath) for 5 minutes. Reason: Lower temperature reduces oxazolone formation kinetics.[1]

-

Add 3.0 eq of DIC .

-

Note: Do NOT use DIPEA.[1] The absence of tertiary base is crucial for minimizing racemization in segment condensation.

-

-

Coupling Reaction:

-

Transfer the cold activated solution immediately to the resin.

-

Agitate gently at room temperature for 2 to 4 hours .

-

Optimization: For extremely difficult sequences, varying the solvent to 1:1 DMF:DCM can sometimes improve solvation of the protected fragment.

-

-

Monitoring & QC:

-

Drain and wash resin (3x DMF).[1]

-

Perform Kaiser Test (if primary amine) or Chloranil Test (if secondary amine/Proline).[1]

-

Result: If beads remain blue (positive), perform a second coupling (double couple) using fresh reagents, but switch to HATU/HOAt/Collidine (1:1:2 eq) for the second round, strictly limited to 30 minutes to cap unreacted chains.

-

Workflow Diagram

Figure 2: Operational workflow for segment condensation.

Troubleshooting & Critical Notes

Solubility Issues

The hydrophobic nature of the Z-group combined with Phenylalanine can cause aggregation.[1]

-

Solution: If the solution is cloudy, add N-Methylpyrrolidone (NMP) or DMSO (up to 10% v/v) to the coupling mixture. Chaotropic salts like LiCl (0.4M in DMF) can also disrupt aggregation.[1]

Orthogonality of Lys(Z)

-

Fmoc SPPS: The Z group is NOT removed by TFA cleavage. The final peptide will be H-Phe-Lys(Z)-...[1]

-

Removal: If you need free Lysine, you must perform a post-cleavage hydrogenation (H2, Pd/C) or use HF (dangerous, requires special apparatus).

-

Usage: This is ideal if you plan to functionalize the N-terminus of the peptide while keeping the Lysine side chain inert.[1]

Racemization Check

If high purity is required, synthesize a small standard of the D-Lys epimer (Fmoc-Phe-dLys(Z)-OH) to establish an HPLC retention time marker.[1] This allows you to quantify the % racemization in your crude product.

References

-

Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[1] Organic Process Research & Development. Link[1]

-

Carpino, L. A., & El-Faham, A. (1995). Racemization of C-terminal Amino Acid Residues During Segment Condensation. Journal of Organic Chemistry. Link[1]

-

Bachem Technical Guides. Cleavage of Z-groups and Fragment Condensation. Link

-

Steinauer, R., et al. (1989). Racemization studies in peptide synthesis using the symmetric anhydride and the active ester methods. International Journal of Peptide and Protein Research.[1][2] Link[1]

Sources

Application Note: Strategies for the Cleavage of Z-Protecting Groups from Lysine

Executive Summary

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide synthesis, offering robust protection for the

This application note details three validated protocols for Z-removal: Catalytic Hydrogenolysis (the gold standard), Transfer Hydrogenation (a safer alternative), and Acidolysis (for sulfur-containing peptides).

Mechanism of Action

The cleavage of the Z-group relies on the lability of the benzyl-oxygen bond. Depending on the method, this bond is broken either by reductive insertion (hydrogenolysis) or acid-catalyzed nucleophilic attack (

Mechanistic Pathway (Hydrogenolysis)

In catalytic hydrogenolysis, Palladium (0) inserts into the benzylic C-O bond. The resulting intermediate collapses to release toluene and a carbamic acid, which spontaneously decarboxylates to yield the free amine.[1]

Figure 1: Mechanistic pathway of Z-group removal via catalytic hydrogenolysis.

Experimental Protocols

Method A: Catalytic Hydrogenolysis (The Gold Standard)

Best For: Standard peptides, solution-phase synthesis, substrates without sulfur (Met, Cys). Mechanism: Heterogeneous catalysis.

Reagents:

-

Palladium on Carbon (10 wt. % loading).

-

Hydrogen gas (balloon or Parr shaker).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH). Acetic acid (AcOH) may be added to protonate the amine and accelerate reaction.

Protocol:

-

Preparation: Dissolve the Z-protected lysine substrate (1.0 mmol) in MeOH (10-20 mL).

-

Expert Tip: If solubility is poor, add 1-5% glacial acetic acid or use DMF/MeOH mixtures.

-

-

Catalyst Addition: Carefully add 10 wt% Pd/C catalyst (10-20% by weight of the substrate).

-

Safety Critical: Pd/C is pyrophoric. Always wet the catalyst with a small amount of solvent under an inert atmosphere (Nitrogen/Argon) before introducing hydrogen to prevent ignition.

-

-

Hydrogenation: Purge the vessel with

gas. For small scales (<1g), a hydrogen-filled balloon is sufficient. Stir vigorously at room temperature (RT). -

Monitoring: Monitor by TLC (ninhydrin stain) or LC-MS. Reaction typically completes in 1–4 hours.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[2] Concentrate the filtrate under reduced pressure.

Method B: Transfer Hydrogenation (Safety-Focused)

Best For: Labs without

Protocol:

-

Dissolution: Dissolve substrate (1.0 mmol) in dry MeOH (15 mL).

-

Catalyst: Add 10% Pd/C (10% by weight relative to substrate).

-

Donor Addition: Add anhydrous Ammonium Formate (5–10 equivalents).

-

Reaction: Stir gently at RT or mild reflux (optional). The reaction generates

and-

Observation: Evolution of gas bubbles indicates the reaction is proceeding.

-

-

Workup: Filter through Celite and concentrate. The byproduct (excess ammonium formate) can sublime or be removed via lyophilization.

Method C: Acidolysis (HBr in Acetic Acid)

Best For: Solid-phase peptide synthesis (SPPS), sulfur-containing peptides (where Pd is poisoned). Reagent: 33% HBr in Glacial Acetic Acid.

Protocol:

-

Setup: Place the protected peptide-resin or free peptide in a round-bottom flask.

-

Cleavage Cocktail: Add 33% HBr/AcOH solution (approx. 10 mL per gram of peptide).

-

Scavengers: Add Thioanisole (2-5%) if sensitive residues (Trp, Tyr) are present to scavenge benzyl cations.

-

Reaction: Stir at RT for 60–90 minutes.

-

Termination: Precipitate the peptide by pouring the mixture into cold Diethyl Ether (

). -

Isolation: Centrifuge or filter the precipitate. Wash 3x with cold ether to remove acid traces.

Decision Matrix & Comparative Analysis

Selecting the right method is critical for yield and purity. Use the decision tree below to select the optimal protocol.

Figure 2: Decision tree for selecting Z-deprotection methodology.

Method Comparison Table

| Feature | Catalytic Hydrogenolysis ( | Transfer Hydrogenation | Acidolysis (HBr/AcOH) |

| Primary Mechanism | Reductive Cleavage | Reductive Cleavage | Acid-Catalyzed |

| Reaction Time | 1 - 4 Hours | 1 - 12 Hours | 1 - 2 Hours |

| Sulfur Compatibility | Poor (Catalyst Poisoning) | Poor | Excellent |

| Safety Profile | Flammable ( | High (Solid reagents) | Corrosive (Strong Acid) |

| Selectivity | Cleaves Z, Bzl esters, NO2 | Cleaves Z, Bzl esters | Cleaves Z, Boc, Trt |

| Byproducts | Toluene, | Toluene, | Benzyl Bromide |

Troubleshooting & Expert Tips

Catalyst Poisoning

-

Symptom: Reaction stalls or proceeds very slowly.

-

Cause: Presence of Sulfur (Met, Cys) or trace amines/thiols in the solvent.

-

Solution: Switch to Method C (Acidolysis) . Alternatively, use specialized "sulfur-resistant" Pd catalysts or increase catalyst loading significantly (though this increases cost and side reactions).

Incomplete Cleavage (Acidolysis)

-

Symptom: LC-MS shows M+134 peaks (Z-group remaining).

-

Cause: Old HBr/AcOH solution. HBr is volatile and concentration decreases over time.

-

Solution: Use fresh reagent. Ensure the reaction vessel is sealed tight.

Scavenging Benzyl Cations

-

Issue: During acidolysis, the cleaved benzyl group forms a carbocation (

) that can re-attach to electron-rich rings (Tyr, Trp). -

Solution: Always use Thioanisole or Pentamethylbenzene as scavengers in Method C to trap the benzyl cation.

References

-

Greene's Protective Groups in Organic Synthesis . (Standard Reference). Cleavage of Benzyloxycarbonyl Group. [Link]

-

Journal of Organic Chemistry . Ammonium Formate Catalytic Transfer Hydrogenation. [Link]

Sources

Application Note: Orthogonal Protection Strategy using Fmoc-Lys(Z)-OH in SPPS

Topic: Orthogonal Protection Strategy with Z-Protected Lysine and Fmoc Content Type: Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This technical guide details the implementation of a three-dimensional orthogonal protection strategy utilizing Fmoc (Base-labile), tBu (Acid-labile), and Z (Benzyloxycarbonyl, Hydrogenolysis/Strong Acid-labile) groups. While standard Fmoc Solid Phase Peptide Synthesis (SPPS) relies on the Fmoc/tBu dichotomy, the incorporation of Fmoc-Lys(Z)-OH allows for the retention of lysine side-chain protection following standard Trifluoroacetic Acid (TFA) resin cleavage.

This strategy is critical for:

-

Post-Cleavage Modification: Selective derivatization of the N-terminus or other residues while Lysine remains masked.

-

Fragment Condensation: Synthesis of protected peptide segments for convergent synthesis.

-

Prevention of Side Reactions: Mitigating branching or intramolecular cyclization involving the

-amino group during downstream processing.[1]

Strategic Overview: The Orthogonality Principle

The success of this protocol rests on the specific stability profile of the Z (Cbz) group relative to Fmoc and tBu.

Stability Matrix

| Protecting Group | Lability (Removal Condition) | Stability (Resistant To) | Role in this Strategy |

| Fmoc ( | Base (20% Piperidine) | Acid (TFA), Hydrogenolysis | Temporary |

| tBu/Boc/Trt (Side-chains) | Acid (95% TFA) | Base, Hydrogenolysis | Standard side-chain protection removed during resin cleavage. |

| Z (Cbz) (Lysine | H | Base (Piperidine), Mild Acid (TFA) | Permanent protection that survives resin cleavage. |

Mechanistic Insight[2][3][4]

-

Fmoc Removal: Proceed via

-elimination induced by secondary amines (Piperidine), generating dibenzofulvene.[3] The Z-carbamate is stable to these basic conditions. -

Resin Cleavage (TFA): The tBu-based groups (Ser, Thr, Tyr, Asp, Glu) and Trt (His, Cys, Asn, Gln) are cleaved via acidolysis, generating stable carbocations. The Z group, lacking a tertiary carbon or electron-rich benzyl system (unlike Trt), remains protonated but uncleaved in TFA, provided "hard" acids (like HBr or TFMSA) are absent.

Workflow Visualization

The following diagram illustrates the synthesis pathway, highlighting the divergence from standard SPPS where all protecting groups are removed simultaneously.

Caption: Workflow for Fmoc-SPPS with Lys(Z) retention. Z-protection survives TFA cleavage, allowing intermediate manipulation before final removal.

Detailed Experimental Protocols

Protocol A: Synthesis and Lys(Z) Incorporation

Objective: Assemble the peptide backbone using standard Fmoc chemistry while incorporating Z-protected Lysine.

Reagents:

-

Fmoc-Lys(Z)-OH (Commercial grade, >99% purity).

-

Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide), amine-free.

Step-by-Step:

-

Resin Swelling: Swell Fmoc-Rink Amide or Wang resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

-

Coupling Lys(Z):

-

Dissolve Fmoc-Lys(Z)-OH (4 eq relative to resin loading) and HBTU (3.9 eq) in DMF.

-

Add DIPEA (8 eq). Activate for 2 minutes.

-

Add to resin and shake for 45–60 minutes.

-

Note: The Z group is highly stable; no special precautions are needed during coupling compared to Boc.

-

-

Monitoring: Verify coupling via Kaiser Test (ninhydrin).

-

Completion: Continue synthesis for remaining residues. Perform final N-terminal Fmoc removal if required for the specific application.

Protocol B: Selective Resin Cleavage (Retaining Z)

Objective: Cleave the peptide from the resin and remove acid-labile side chains (tBu, Boc, Trt, Pbf) while keeping Lys(Z) intact.

Critical Consideration: Do not use strong acids like TFMSA, HF, or HBr in this step, as they will degrade the Z group.

Cleavage Cocktail (Reagent K modified):

-

TFA (Trifluoroacetic acid): 90%

-

TIS (Triisopropylsilane): 5%

-

H

O: 2.5% -

DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Only if Cys/Met present; otherwise replace with water/TIS).

Procedure:

-

Wash the resin with DCM (3x) and dry under nitrogen.

-

Add the Cleavage Cocktail (10 mL per gram of resin).

-

Shake at room temperature for 2 to 3 hours .

-

Causality: This duration is sufficient to cleave the ester/amide linker and remove tBu groups. The Z-carbamate requires much higher acidity or catalytic reduction to cleave, so it remains stable.

-

-

Precipitation: Filter the resin and drop the filtrate into cold Diethyl Ether (-20°C).

-

Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2x with cold ether.

-

Result: The resulting solid is the peptide with free side chains (Ser, Tyr, etc.) but protected Lys(Z) .

Protocol C: Removal of Z Group (Post-Modification)

Once the intermediate application (e.g., ligation, modification) is complete, the Z group must be removed.

Option 1: Catalytic Hydrogenolysis (Preferred for Sulfur-Free Peptides)

This is the cleanest method, generating only toluene and CO

Reagents:

-

Palladium on Carbon (Pd/C, 10% wt).[4]

-

Hydrogen gas (H

) or Ammonium Formate (Transfer hydrogenation). -

Solvent: MeOH, AcOH, or DMF/H

O mixture.

Procedure:

-

Dissolve the Lys(Z)-peptide in MeOH or 90% AcOH.

-

Add 10% Pd/C catalyst (10–20% by weight of peptide).

-

Hydrogenation:

-

Balloon Method:[4] Bubble H

gas through the solution for 5 min, then stir under H -

Transfer Method: Add Ammonium Formate (10 eq) and stir at RT for 1–4 hours.

-

-

Work-up: Filter through Celite to remove the catalyst.[4] (Caution: Pd/C is pyrophoric; keep wet).

-

Concentrate the filtrate and lyophilize.

Option 2: Strong Acidolysis (Required for Sulfur-Containing Peptides)

Sulfur (Cys, Met) poisons Pd catalysts, making hydrogenolysis inefficient. Use TFMSA (Trifluoromethanesulfonic acid) or HBr/AcOH.[1]

Procedure (TFMSA Method):

-

Dissolve dry peptide in TFA.

-

Add Thioanisole (scavenger).

-

Cool to 0°C.

-

Slowly add TFMSA (10% v/v final concentration).

-

Stir for 30–60 minutes at 0°C.

-

Causality: TFMSA super-acidifies the medium, protonating the carbamate oxygen and forcing cleavage via an S

1-like mechanism.

-

-

Precipitate in cold ether as described in Protocol B.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Premature Z Removal | Trace strong acids or high temperature during cleavage. | Ensure cleavage is strictly TFA-based (no mineral acids). Keep temp < 25°C. |

| Incomplete Z Removal (H | Catalyst poisoning (Sulfur) or steric hindrance. | If Cys/Met present, switch to TFMSA. If steric, increase temp to 40°C or use high-pressure hydrogenation. |

| Alkylation of Trp/Tyr | Carbocation re-attachment during Z-removal. | Ensure adequate scavengers (Thioanisole/EDT) are present during TFMSA treatment. |

| Solubility Issues | Lys(Z) is hydrophobic. | Use DMF/AcOH mixtures for the hydrogenolysis step if MeOH is insufficient. |

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][5][][3][4][][8][9][10] Chemical Reviews, 109(6), 2455–2504.

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

-

Albericio, F. (2000). "Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis." Biopolymers, 55(2), 123–139.

-

Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161–214.

-

Góngora-Benítez, M., et al. (2012). "Multifaceted Roles of Disulfide Bridges: From Protein Folding to Peptide Drugs." Chemical Reviews, 114(2), 901–926. (Discusses orthogonality in complex peptide synthesis).